N-tert-butyl-4,6-bis[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-TERT-BUTYL-4,6-BIS[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound known for its unique chemical structure and properties. This compound features a triazine core substituted with tert-butyl and benzodiazole groups, which are further modified with trifluoromethyl groups. The presence of these functional groups imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-4,6-BIS[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]-1,3,5-TRIAZIN-2-AMINE typically involves multi-step organic reactionsThe trifluoromethyl groups are then added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in specialized reactors. The use of catalysts and optimized reaction conditions ensures high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-TERT-BUTYL-4,6-BIS[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]-1,3,5-TRIAZIN-2-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzodiazole groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzodiazole rings .
Wissenschaftliche Forschungsanwendungen
N-TERT-BUTYL-4,6-BIS[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]-1,3,5-TRIAZIN-2-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-TERT-BUTYL-4,6-BIS[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The benzodiazole groups can interact with proteins and nucleic acids, modulating their function. The triazine core provides a stable scaffold for these interactions, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Another compound with trifluoromethyl groups, used in photocatalysis.
4,4’-Di-tert-butyl-2,2’-dipyridyl: Similar in structure but with different substituents, used as a ligand in coordination chemistry.
Uniqueness
N-TERT-BUTYL-4,6-BIS[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]-1,3,5-TRIAZIN-2-AMINE stands out due to its unique combination of functional groups, which impart distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C23H18F6N8 |
---|---|
Molekulargewicht |
520.4 g/mol |
IUPAC-Name |
N-tert-butyl-4,6-bis[2-(trifluoromethyl)benzimidazol-1-yl]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C23H18F6N8/c1-21(2,3)35-18-32-19(36-14-10-6-4-8-12(14)30-16(36)22(24,25)26)34-20(33-18)37-15-11-7-5-9-13(15)31-17(37)23(27,28)29/h4-11H,1-3H3,(H,32,33,34,35) |
InChI-Schlüssel |
JCHPCDOQLCDVSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC1=NC(=NC(=N1)N2C3=CC=CC=C3N=C2C(F)(F)F)N4C5=CC=CC=C5N=C4C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.